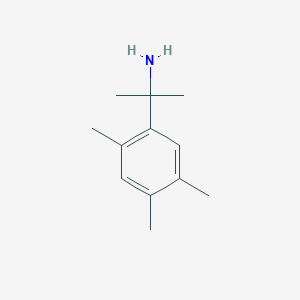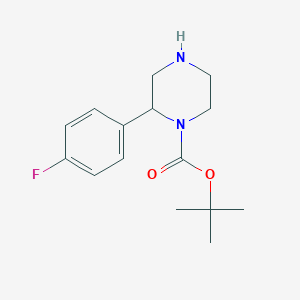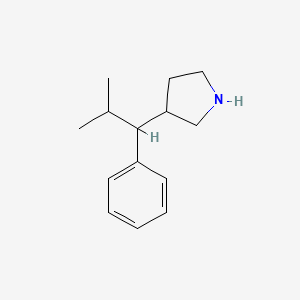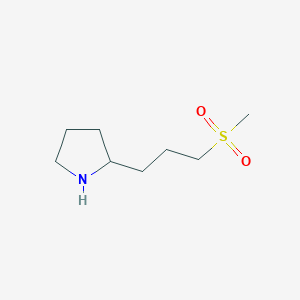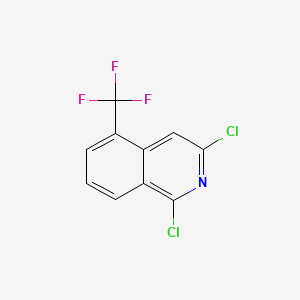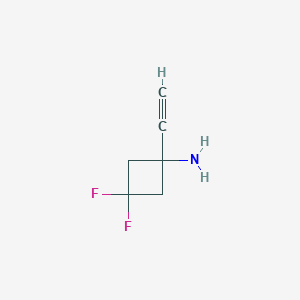
1-Ethynyl-3,3-difluorocyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3,3-difluorocyclobutan-1-amine is a chemical compound with the molecular formula C6H7F2N It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclobutane ring, along with an amine group
Métodos De Preparación
The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents such as acetylene or its derivatives under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Ethynyl-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Ethynyl-3,3-difluorocyclobutan-1-amine can be compared with other similar compounds, such as:
1-Ethynyl-3-fluorocyclobutan-1-amine: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
1-Ethynyl-3,3-dichlorocyclobutan-1-amine: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and applications.
1-Ethynyl-3,3-difluorocyclopropan-1-amine: The smaller cyclopropane ring can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C6H7F2N |
|---|---|
Peso molecular |
131.12 g/mol |
Nombre IUPAC |
1-ethynyl-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H7F2N/c1-2-5(9)3-6(7,8)4-5/h1H,3-4,9H2 |
Clave InChI |
YDJNOOYLWCBBTI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC(C1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


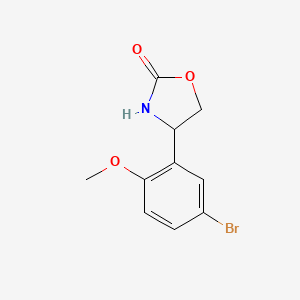
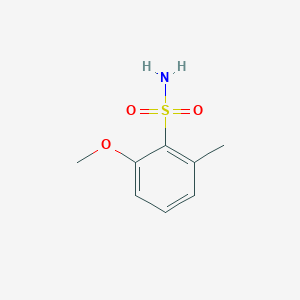



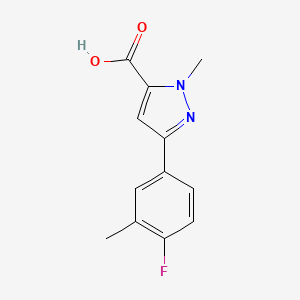
![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
